molecular formula C10H6F3IO2 B15403906 2-Buten-1-one, 4,4,4-trifluoro-3-hydroxy-1-(4-iodophenyl)- CAS No. 855524-49-1

2-Buten-1-one, 4,4,4-trifluoro-3-hydroxy-1-(4-iodophenyl)-

Cat. No.: B15403906
CAS No.: 855524-49-1
M. Wt: 342.05 g/mol
InChI Key: RBWFGYMNVISIRU-UHFFFAOYSA-N
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Description

The compound "2-Buten-1-one, 4,4,4-trifluoro-3-hydroxy-1-(4-iodophenyl)-" is a fluorinated enone derivative featuring a 4-iodophenyl substituent at the 1-position, a trifluoromethyl group at the 4-position, and a hydroxyl group at the 3-position. The iodine atom in the para position of the phenyl ring introduces steric bulk and polarizability, distinguishing it from other derivatives. This compound likely shares characteristics common to α,β-unsaturated ketones, such as keto-enol tautomerism and electrophilic reactivity at the α-carbon .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 4,4,4-trifluoro-3-hydroxy-1-(4-iodophenyl)-2-buten-1-one, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis of trifluorinated enones typically involves aldol condensation or Claisen-Schmidt reactions. For analogous compounds (e.g., 4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione), optimized yields (96–99%) are achieved using ketone derivatives and fluorinated acetylating agents under anhydrous conditions . Key parameters include:

  • Catalyst : Lewis acids (e.g., BF₃·Et₂O) for activating carbonyl groups.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature : Controlled heating (60–80°C) to drive dehydration.
  • Substituent effects : Electron-withdrawing groups (e.g., -I in 4-iodophenyl) may slow condensation, requiring extended reaction times .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For hydroxylated trifluoroenones, R-factors <0.05 and data-to-parameter ratios >15 ensure reliability (e.g., as in 3-(4-tert-butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one) .
  • NMR : ¹⁹F NMR identifies trifluoromethyl environments, while ¹H NMR reveals coupling between the hydroxyl proton and α,β-unsaturated ketone .
  • IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.

Q. Advanced: How can computational chemistry (e.g., DFT) elucidate the electronic effects of the 4-iodophenyl and trifluoromethyl groups?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • Electron-withdrawing effects : The -I group reduces electron density at the α-carbon, influencing nucleophilic attack sites.
  • Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the ketone oxygen, stabilizing the enol tautomer .
  • Fluorine interactions : Trifluoromethyl groups enhance lipophilicity and dipole moments, critical for biological membrane permeability .

Q. Advanced: What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural assignments?

Methodological Answer:

  • Iterative refinement : Combine multiple techniques (e.g., X-ray for absolute configuration, NOESY for solution-state conformers) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria (e.g., keto-enol shifts) .
  • Crystallographic validation : Compare experimental and calculated powder XRD patterns to identify polymorphic discrepancies .

Q. Intermediate: How does the iodine substituent influence cross-coupling reactivity in derivatization reactions?

Methodological Answer:
The 4-iodophenyl group enables Suzuki-Miyaura or Ullmann couplings for functionalization:

  • Catalyst systems : Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (80°C) .
  • Steric effects : Bulkier ligands (e.g., XPhos) improve yields for ortho-substituted products.
  • Side reactions : Competing dehalogenation is minimized using low-temperature conditions (<50°C) .

Q. Advanced: What are the implications of the hydroxyl group’s acidity on the compound’s reactivity and stability?

Methodological Answer:

  • Acidity (pKa) : The hydroxyl group (pKa ~8–10) undergoes deprotonation under basic conditions, forming a conjugated enolate for Michael additions .
  • Stability : Protect the hydroxyl group via silylation (e.g., TBSCl) during air-sensitive reactions .
  • Solubility : Hydrogen bonding with polar solvents (e.g., MeOH) enhances solubility but may complicate column chromatography .

Q. Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to inhibit oxidation .
  • Light sensitivity : Amber vials prevent UV-induced degradation of the iodophenyl group .
  • Moisture control : Desiccants (e.g., silica gel) mitigate hydrolysis of the trifluoromethyl ketone .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

(2Z)-4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-2-buten-1-one (CAS: MFCD02667000)

2-Buten-1-one, 1-(4-ethylphenyl)-4,4,4-trifluoro-3-hydroxy- (CAS: 885043-36-7)

2-Buten-1-one, 4,4,4-trifluoro-3-hydroxy-1-(2-pyridinyl) (CAS: 885043-41-4)

Property 4-Iodophenyl Derivative (Target) 4-Nitrophenyl Derivative 4-Ethylphenyl Derivative 2-Pyridinyl Derivative
Substituent I (Electron-withdrawing, heavy atom) NO₂ (Strongly electron-withdrawing) C₂H₅ (Electron-donating) Pyridinyl (Heterocyclic, basic)
Molecular Formula C₉H₅F₃IO₂* C₁₀H₆F₃NO₄ C₁₂H₁₁F₃O₂ C₉H₆F₃NO₂
Molecular Weight (g/mol) ~292.0 (estimated) 261.155 244.21 217.145
Key Functional Groups α,β-unsaturated ketone, hydroxyl α,β-unsaturated ketone, hydroxyl α,β-unsaturated ketone, hydroxyl α,β-unsaturated ketone, hydroxyl

*Inferred based on substituent replacement from nitro (C₁₀H₆F₃NO₄ → C₉H₅F₃IO₂ by replacing NO₂ with I and adjusting H count).

Electronic and Steric Effects

  • 4-Nitrophenyl Derivative: The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the α-carbon, promoting reactivity in nucleophilic additions. This derivative may exhibit higher acidity in the hydroxyl group due to resonance stabilization of the enolate .
  • 4-Iodophenyl Derivative : The iodine atom’s polarizability and steric bulk may slow reaction kinetics compared to nitro analogs but enable unique applications in halogen-bonding interactions or catalysis. Its larger atomic radius could also influence crystal packing and solubility .
  • This substituent may reduce electrophilicity at the α-carbon, favoring tautomer stabilization .
  • 2-Pyridinyl Derivative : The pyridine ring introduces basicity and coordination sites, enabling metal complexation. This heterocyclic group could modify solubility in polar solvents and alter hydrogen-bonding patterns .

Properties

CAS No.

855524-49-1

Molecular Formula

C10H6F3IO2

Molecular Weight

342.05 g/mol

IUPAC Name

1,1,1-trifluoro-4-hydroxy-4-(4-iodophenyl)but-3-en-2-one

InChI

InChI=1S/C10H6F3IO2/c11-10(12,13)9(16)5-8(15)6-1-3-7(14)4-2-6/h1-5,15H

InChI Key

RBWFGYMNVISIRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)I

Origin of Product

United States

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